molecular formula C3H6N2O2 B1609166 Carbamimidoyl-acetic acid CAS No. 6710-83-4

Carbamimidoyl-acetic acid

Cat. No.: B1609166
CAS No.: 6710-83-4
M. Wt: 102.09 g/mol
InChI Key: QHJJSLUZWHFHTK-UHFFFAOYSA-N
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Description

Carbamimidoyl-acetic acid, also known as creatine, is a naturally occurring compound in vertebrate tissues. It is an amino acid derivative formed by the methylation of guanidinoacetic acid, a reaction catalyzed by guanidinoacetate N-methyltransferase. This compound plays a crucial role in energy storage and transfer within cells, particularly in muscle tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamimidoyl-acetic acid is synthesized through the methylation of guanidinoacetic acid. This reaction is catalyzed by the enzyme guanidinoacetate N-methyltransferase, which is primarily expressed in the liver, kidney, pancreas, and testis . The reaction conditions typically involve the presence of S-adenosyl methionine as a methyl donor.

Industrial Production Methods

Industrial production of this compound involves the fermentation of specific microorganisms that can produce the enzyme guanidinoacetate N-methyltransferase. The process is optimized to maximize the yield of this compound by controlling factors such as pH, temperature, and nutrient availability.

Chemical Reactions Analysis

Types of Reactions

Carbamimidoyl-acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form creatinine, a waste product excreted in urine.

    Reduction: It can be reduced back to guanidinoacetic acid under specific conditions.

    Substitution: It can participate in substitution reactions where the carbamimidoyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used to replace the carbamimidoyl group under acidic or basic conditions.

Major Products Formed

    Creatinine: Formed through oxidation.

    Guanidinoacetic acid: Formed through reduction.

    Substituted derivatives: Formed through substitution reactions.

Scientific Research Applications

Carbamimidoyl-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

Carbamimidoyl-acetic acid exerts its effects primarily through its role in energy metabolism. In muscle tissues, it is converted to phosphocreatine by the enzyme creatine kinase. Phosphocreatine serves as a rapid source of energy by donating a phosphate group to adenosine diphosphate (ADP) to form adenosine triphosphate (ATP), the primary energy carrier in cells . This process is crucial during high-intensity, short-duration activities such as sprinting and weightlifting.

Comparison with Similar Compounds

Similar Compounds

    Guanidinoacetic acid: A precursor in the biosynthesis of carbamimidoyl-acetic acid.

    Creatinine: A breakdown product of this compound, excreted in urine.

    Phosphocreatine: The phosphorylated form of this compound, involved in energy storage.

Uniqueness

This compound is unique due to its dual role in energy storage and transfer within cells. Unlike other similar compounds, it can be rapidly converted to phosphocreatine, providing an immediate source of energy during high-intensity activities. Additionally, its role in muscle function and potential therapeutic applications make it a compound of significant interest in both scientific research and industry .

Properties

IUPAC Name

3-amino-3-iminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c4-2(5)1-3(6)7/h1H2,(H3,4,5)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJJSLUZWHFHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407812
Record name Carbamimidoyl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6710-83-4
Record name Carbamimidoyl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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